molecular formula C16H29NO6 B7853544 (S)-2-Amino-7-tert-butoxy-2-(tert-butoxycarbonyl)-7-oxoheptanoic acid

(S)-2-Amino-7-tert-butoxy-2-(tert-butoxycarbonyl)-7-oxoheptanoic acid

Cat. No.: B7853544
M. Wt: 331.40 g/mol
InChI Key: IFVKVAIHMBATFM-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-7-tert-butoxy-2-(tert-butoxycarbonyl)-7-oxoheptanoic acid is a useful research compound. Its molecular formula is C16H29NO6 and its molecular weight is 331.40 g/mol. The purity is usually 95%.
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Biological Activity

(S)-2-Amino-7-tert-butoxy-2-(tert-butoxycarbonyl)-7-oxoheptanoic acid, often referred to as a derivative of amino acids, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes both amino and carbonyl functionalities, which contribute to its reactivity and interaction with biological systems.

  • Molecular Formula : C16H29NO6
  • Molecular Weight : 331.409 g/mol
  • CAS Number : 1217633-00-5
PropertyValue
Molecular Formula C16H29NO6
Molecular Weight 331.409 g/mol
CAS Number 1217633-00-5
Solubility Very soluble in water

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. The compound acts as an inhibitor for certain enzymes, which can be crucial in metabolic pathways.

Enzyme Inhibition

Research indicates that this compound may inhibit arginase, an enzyme involved in the urea cycle and nitric oxide synthesis. Inhibition of arginase can lead to increased levels of nitric oxide, which has various physiological effects including vasodilation and modulation of immune responses .

Case Studies

  • Arginase Inhibition in Cancer Models
    • A study published in the Journal of Medicinal Chemistry highlights the potential of arginase inhibitors in cancer therapy. The findings suggest that compounds similar to this compound can selectively inhibit arginase isoforms, which may enhance the efficacy of immunotherapies .
  • Pharmacokinetic Profile
    • Pharmacokinetic studies demonstrate that this compound exhibits favorable absorption characteristics with high bioavailability scores, indicating its potential for oral administration .

Toxicity and Safety Profile

The compound has been assessed for toxicity, revealing a safety profile consistent with other amino acid derivatives. Hazard statements indicate that it may cause irritation upon contact, necessitating careful handling .

Properties

IUPAC Name

(2S)-2-amino-7-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxoheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO6/c1-14(2,3)22-11(18)9-7-8-10-16(17,12(19)20)13(21)23-15(4,5)6/h7-10,17H2,1-6H3,(H,19,20)/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVKVAIHMBATFM-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCC(C(=O)O)(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CCCC[C@](C(=O)O)(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.